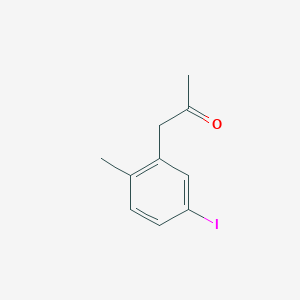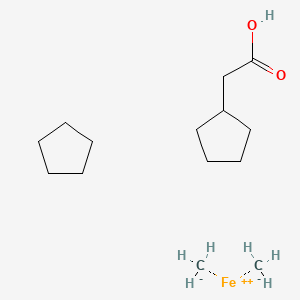
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is a complex compound that combines the properties of carbanides, cyclopentane, 2-cyclopentylacetic acid, and iron(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves multiple steps. One common method is the reaction of cyclopentanemethanol with diethyl malonate in the presence of sodium ethoxide to form diethyl cyclopentylmalonate. This intermediate is then hydrolyzed and decarboxylated to yield 2-cyclopentylacetic acid . The carbanide and iron(2+) components are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbanide and cyclopentane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves its interaction with molecular targets such as enzymes and metal ions. The iron(2+) component can participate in redox reactions, while the carbanide and cyclopentylacetic acid moieties can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylacetic acid: A simpler analog that lacks the carbanide and iron(2+) components.
Cyclopentane: A hydrocarbon that forms the core structure of the compound.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is unique due to its combination of carbanide, cyclopentane, 2-cyclopentylacetic acid, and iron(2+). This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs .
Eigenschaften
Molekularformel |
C14H28FeO2 |
|---|---|
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) |
InChI |
InChI=1S/C7H12O2.C5H10.2CH3.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;;;/h6H,1-5H2,(H,8,9);1-5H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
SCAUYTGFLZCDEV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CC(=O)O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


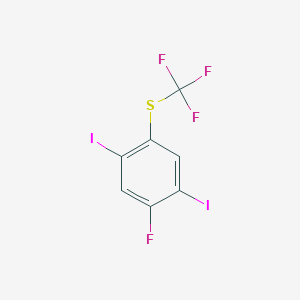

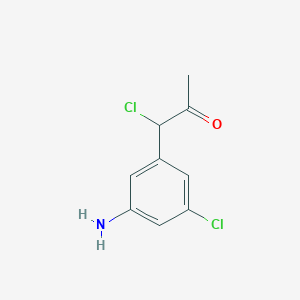
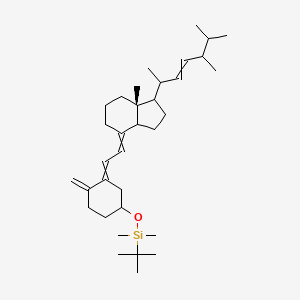
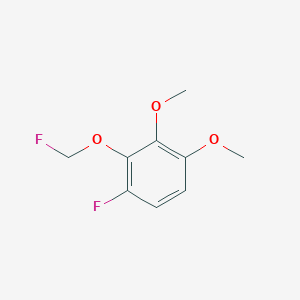
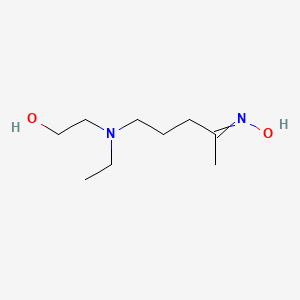
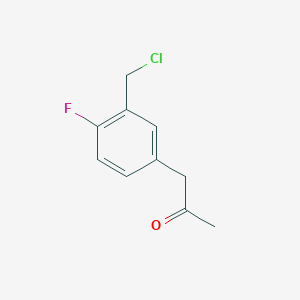
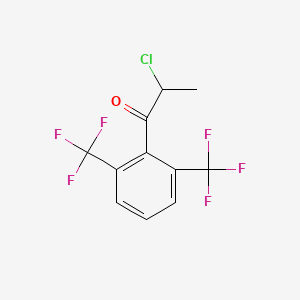
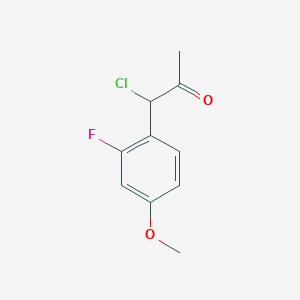
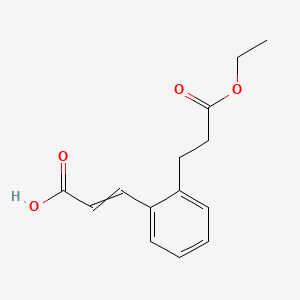
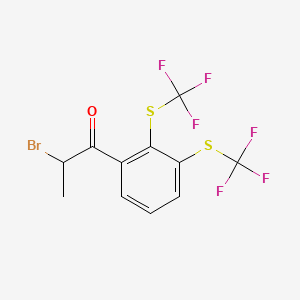
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

